3-Pyrrolidin-1-ylbenzonitrile

Vue d'ensemble

Description

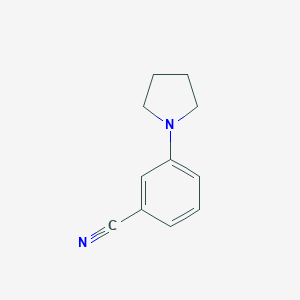

3-Pyrrolidin-1-ylbenzonitrile is an organic compound with the molecular formula C11H12N2 It is characterized by a pyrrolidine ring attached to a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-ylbenzonitrile typically involves the reaction of 3-bromobenzonitrile with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pyrrolidin-1-ylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or esters.

Applications De Recherche Scientifique

Selective Androgen Receptor Modulators

One of the primary applications of 3-Pyrrolidin-1-ylbenzonitrile is as a selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues, such as the prostate. Research indicates that derivatives of this compound can effectively modulate androgen receptor activity, which is crucial for muscle growth and maintenance .

Therapeutic Potential for Muscle-Related Diseases

The compound has shown promise in the development of therapies for muscle-related diseases, including cachexia and osteoporosis. Its ability to mimic the anabolic effects of testosterone without the associated side effects of traditional anabolic steroids makes it an attractive candidate for further research .

Anticonvulsant Activity

Preliminary studies have indicated that certain derivatives of this compound exhibit anticonvulsant properties. These compounds were tested in animal models and showed efficacy in preventing seizures, suggesting potential for development into treatments for epilepsy .

Cancer Treatment

The compound's structural characteristics allow it to interact with various biological pathways, including those involved in cancer progression. Research is ongoing to evaluate its effectiveness against specific cancer types, leveraging its ability to modulate receptor activities that are often dysregulated in tumors .

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. For example, one method includes the displacement of halides using pyrrolidine under controlled conditions to yield the target compound .

Table: Summary of Synthesis Methods

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Pyrrolidine reacts with halogenated benzene |

| 2 | Cyclization | Formation of the pyrrolidine ring |

| 3 | Purification | Crystallization or chromatography techniques |

Case Study 1: Development as a SARM

A study focused on the pharmacokinetics and binding affinity of this compound derivatives demonstrated their potential as SARMs. The results indicated favorable absorption and distribution profiles, suggesting viability for clinical applications in muscle-wasting conditions .

Case Study 2: Anticonvulsant Testing

In another investigation, derivatives were administered to mice in seizure models. The compounds exhibited significant anticonvulsant activity compared to existing medications, indicating their potential role in epilepsy treatment .

Mécanisme D'action

The mechanism of action of 3-Pyrrolidin-1-ylbenzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

- 3-Pyrrolidin-1-ylbenzamide

- 3-Pyrrolidin-1-ylbenzoic acid

- 3-Pyrrolidin-1-ylbenzaldehyde

Comparison: 3-Pyrrolidin-1-ylbenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. For instance, the nitrile group can undergo specific reactions, such as nucleophilic addition, which are not possible with the amide or aldehyde analogs .

Activité Biologique

3-Pyrrolidin-1-ylbenzonitrile is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a benzonitrile moiety. Its molecular formula is CHN, with a molecular weight of 172.23 g/mol. The structural characteristics of this compound are crucial as they influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Pyrrolidine derivatives are known to exhibit:

- Antioxidant Activity : They can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : These compounds may inhibit inflammatory pathways, reducing tissue damage in chronic inflammatory conditions.

- Antimicrobial Properties : Research indicates potential efficacy against various pathogens, including bacteria and fungi.

- Anticancer Activity : Some studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Activity :

A study reported that this compound exhibited significant antimicrobial properties against Staphylococcus aureus and Mycobacterium tuberculosis. The compound demonstrated effectiveness at concentrations that did not harm mammalian cells, indicating a favorable therapeutic index . -

Anticancer Potential :

Research involving acute myeloid leukemia (AML) cells showed that derivatives of this compound could increase the expression of CD86, a biomarker associated with immune activation. This suggests potential use in immunotherapy strategies . -

Selective Androgen Receptor Modulation :

Compounds related to this compound have been identified as selective androgen receptor modulators (SARMs). These compounds showed anabolic effects on muscle tissues while exhibiting neutral effects on the prostate, making them candidates for treating conditions related to androgen deficiency .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its solid state and molecular weight. The compound's stability is affected by storage conditions; it should be kept at 4°C and protected from light to maintain its integrity.

Propriétés

IUPAC Name |

3-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJBSSQWHKPDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428157 | |

| Record name | 3-pyrrolidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-73-8 | |

| Record name | 3-(1-Pyrrolidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175696-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-pyrrolidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.